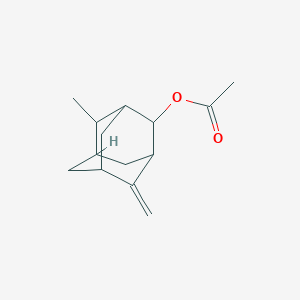
4-Methyl-8-methyleneadamantan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-8-methyleneadamantan-2-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as MEMA and is synthesized by the reaction of 1-adamantanol with acetic anhydride. MEMA has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.
Mechanism Of Action
The mechanism of action of MEMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MEMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to disrupt the formation of microtubules, which are essential for cell division.
Biochemical And Physiological Effects
MEMA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Advantages And Limitations For Lab Experiments
MEMA exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits high stability and can be stored for long periods without degradation. However, MEMA also exhibits some limitations, such as its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the study of MEMA. In the field of pharmaceuticals, further studies are needed to fully understand the mechanism of action of MEMA and its potential use as a drug delivery agent. In materials science, further studies are needed to explore the potential use of MEMA as a building block for the synthesis of new materials with advanced properties. In catalysis, further studies are needed to optimize the use of MEMA as a catalyst in various chemical reactions. Overall, the study of MEMA holds significant promise for the development of new materials and drugs with advanced properties and applications.
Synthesis Methods
The synthesis of MEMA involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of MEMA. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
MEMA has been studied extensively for its potential applications in various fields of scientific research. In the field of pharmaceuticals, MEMA has been shown to exhibit antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
In materials science, MEMA has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique structural and electronic properties, making it a promising candidate for the development of new materials with advanced properties.
In catalysis, MEMA has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to exhibit high catalytic activity and selectivity in various reactions, including oxidation and hydrogenation.
properties
CAS RN |
122760-85-4 |
|---|---|
Product Name |
4-Methyl-8-methyleneadamantan-2-yl acetate |
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4-methyl-8-methylidene-2-adamantyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-7-10-4-11-6-12(7)14(16-9(3)15)13(5-10)8(11)2/h8,10-14H,1,4-6H2,2-3H3 |
InChI Key |
HYZYPKCUAUVUJO-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
Canonical SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
Other CAS RN |
122760-85-4 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
4-methyl-8-methylenetricyclo[3.3.1.13,7]dec-2-yl acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



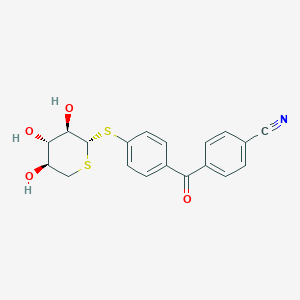
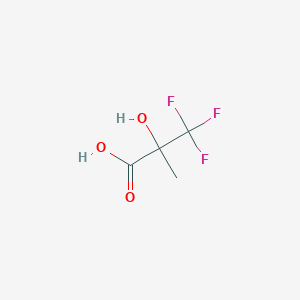
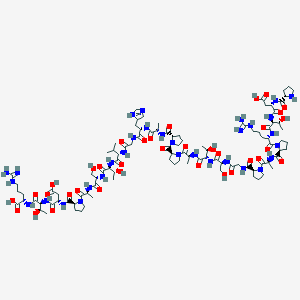
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
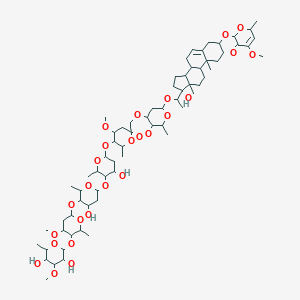
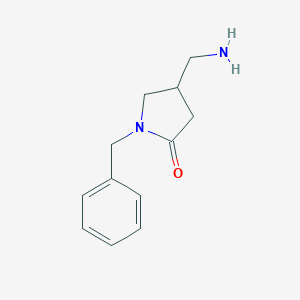
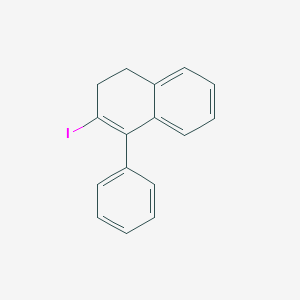
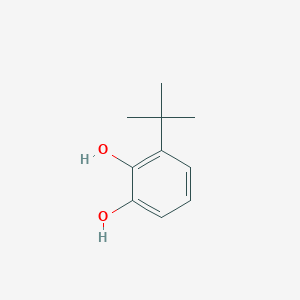
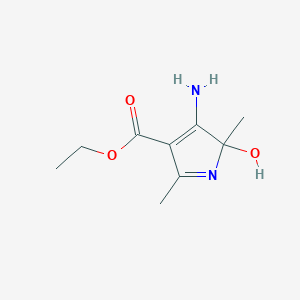
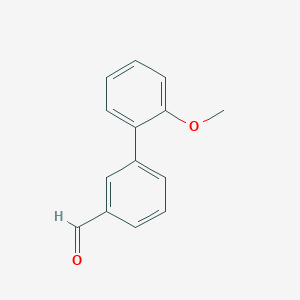
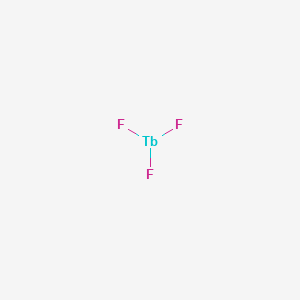
![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)